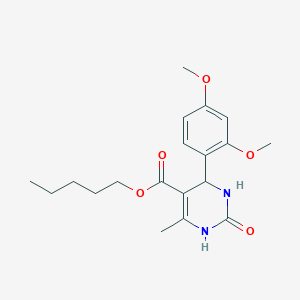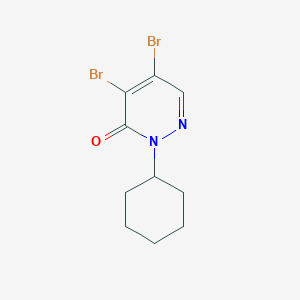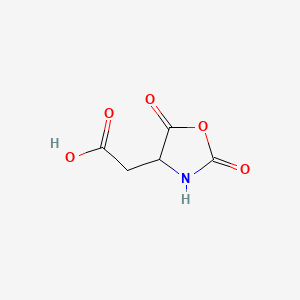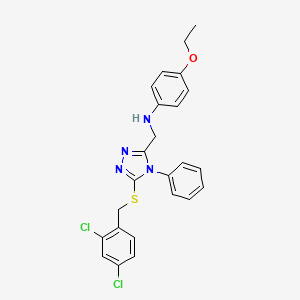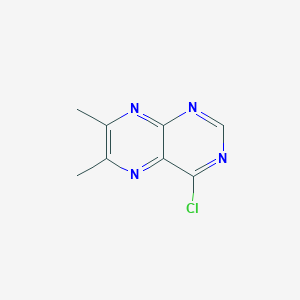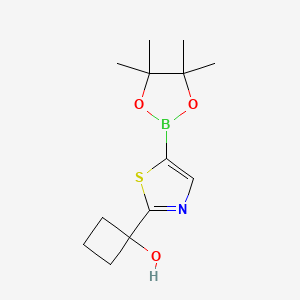
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チアゾール-2-イル)シクロブタノールは、ジオキサボロラン基で置換されたチアゾール環に結合したシクロブタノール部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チアゾール-2-イル)シクロブタノールの合成は、通常、複数のステップが含まれます。
チアゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ジオキサボロラン基の導入: このステップには、しばしばボリル化反応が関与し、ボロン含有試薬がパラジウムなどの触媒の存在下でチアゾール環と反応します。
シクロブタノール部分の結合: これは、求核置換反応や付加反応など、さまざまな有機反応によって行うことができます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、収率と純度を最適化して、より大規模に行われます。連続フロー反応器とクロマトグラフィーや結晶化などの高度な精製技術は、工業環境で一般的です。
化学反応の分析
反応の種類
1-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チアゾール-2-イル)シクロブタノールは、いくつかの種類の化学反応を起こす可能性があります。
酸化: この化合物は、さまざまな酸化された誘導体を形成するために酸化できます。
還元: 還元反応により、化合物のさまざまな還元された形態が得られます。
置換: この化合物は、求核置換反応または求電子置換反応に関与し、さまざまな置換された生成物の形成につながる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルデヒドが得られる場合があり、還元によりアルコールまたは炭化水素が得られます。
科学的研究の応用
1-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チアゾール-2-イル)シクロブタノールは、科学研究にいくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
医学: その潜在的な治療的特性と、医薬品開発のための前駆体として調査されています。
作用機序
1-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チアゾール-2-イル)シクロブタノールがその効果を発揮するメカニズムには、特定の分子標的および経路との相互作用が含まれます。ジオキサボロラン基は、ボロンを介した反応に関与し、チアゾール環はさまざまな酵素や受容体と相互作用することができます。 これらの相互作用は、生物学的活性と化学反応性を調節できます .
類似化合物の比較
類似化合物
- 1-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール
- (4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゼン
- 3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
- 2-フルオロ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
独自性
1-(5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チアゾール-2-イル)シクロブタノールは、シクロブタノール部分の存在により独特です。これは、明確な立体および電子特性を付与します。これは、これらの特性が有利となる特定の用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is unique due to the presence of the cyclobutanol moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C13H20BNO3S |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H20BNO3S/c1-11(2)12(3,4)18-14(17-11)9-8-15-10(19-9)13(16)6-5-7-13/h8,16H,5-7H2,1-4H3 |
InChIキー |
XLFZERPIDPJQBG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3(CCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
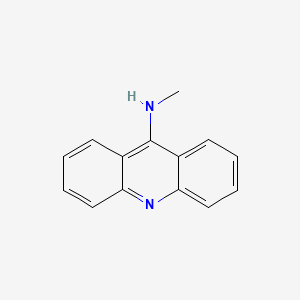

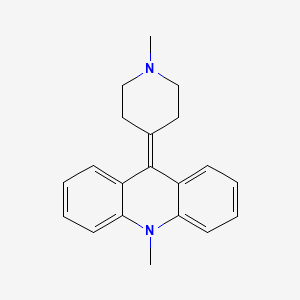
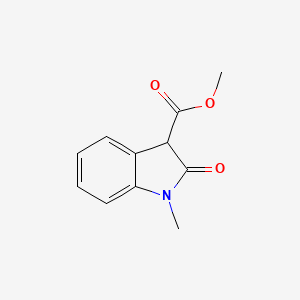
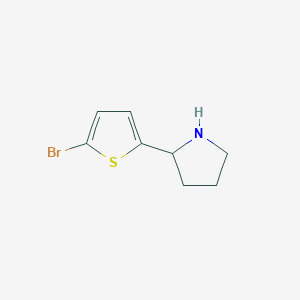

![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
